
4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol: is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a 2-methylthiolan group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazine derivatives.
Substitution: Functionalized triazine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as antimicrobial, antiviral, or anticancer agents. The presence of the thiol group is particularly important for binding to biological targets.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazine ring can also interact with nucleic acids, potentially affecting gene expression.
Comparaison Avec Des Composés Similaires
4-Amino-1,3,5-triazine-2-thiol: Lacks the 2-methylthiolan group, resulting in different chemical properties.
6-(2-Methylthiolan-2-YL)-1,3,5-triazine-2-thiol: Lacks the amino group, affecting its reactivity and applications.
4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine: Lacks the thiol group, altering its potential for forming disulfides.
Uniqueness: 4-Amino-6-(2-methylthiolan-2-YL)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound for a wide range of applications.
Propriétés
Formule moléculaire |
C8H12N4S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-amino-6-(2-methylthiolan-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H12N4S2/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |
Clé InChI |
XUSXOVMWYPEURJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCS1)C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



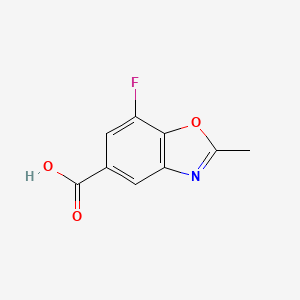

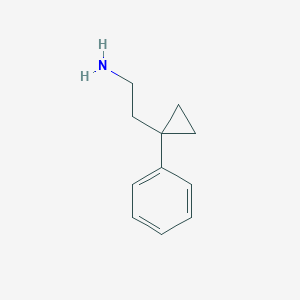
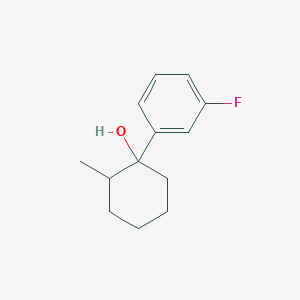
![4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13237381.png)
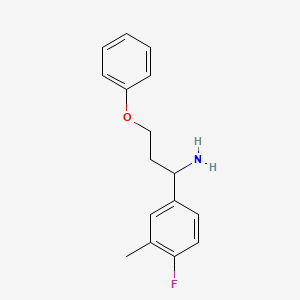
![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
methanol](/img/structure/B13237395.png)


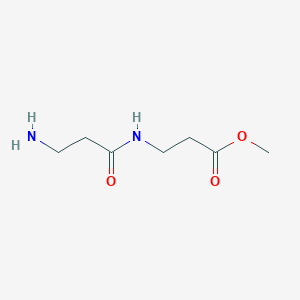
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13237417.png)

